2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service registry number is 690632-23-6, providing unambiguous identification in chemical databases. The International Chemical Identifier code for this compound is InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13), with the corresponding International Chemical Identifier Key designated as AVMKLXGLAIAZCG-UHFFFAOYSA-N.
The molecular formula C9H9NO2S indicates the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 195.24 grams per mole. Alternative nomenclature systems recognize this compound under several synonymous designations, including 1,4-benzodioxan-2-thiocarboxamide and 2,3-dihydrobenzo[b]dioxine-5-carbothioamide. The systematic name construction reflects the benzene ring fused with a 1,4-dioxane moiety at the 2,3-positions, with a carbothioamide substituent at the 5-position of the aromatic system.
The stereochemical designation requires consideration of the dioxane ring conformation and the orientation of the carbothioamide functional group. The numbering system begins with the oxygen atoms occupying positions 1 and 4 in the six-membered dioxane ring, followed by consecutive numbering of the fused benzene ring carbons. This systematic approach ensures precise structural identification and facilitates comparison with related benzodioxine derivatives.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features derived from both the benzodioxine ring system and the carbothioamide functional group. Crystallographic studies of related benzodioxine compounds demonstrate that the dioxane ring adopts a distorted half-chair conformation rather than a planar arrangement. This conformational preference arises from the sp3-hybridized carbon atoms at positions 2 and 3, which introduce flexibility into the otherwise rigid aromatic framework.
The carbothioamide functional group displays distinct geometric parameters compared to conventional carboxamide analogs. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level reveal that thioamide bonds exhibit characteristic structural modifications. The carbon-sulfur bond length measures approximately 1.660 Angstroms, significantly longer than the corresponding carbon-oxygen bond length of 1.228 Angstroms observed in carboxamides. Simultaneously, the nitrogen-carbon bond undergoes contraction to an average length of 1.337 Angstroms in thioamides compared to 1.352 Angstroms in their oxygen counterparts.
The benzodioxine ring system maintains planarity in the aromatic portion while accommodating the non-planar dioxane segment. Crystallographic analysis of related compounds indicates that the dioxane ring exhibits significant deviation from planarity, with carbon atoms displaced by approximately 0.384 Angstroms from the mean aromatic plane. The dihedral angle between the benzene ring and the dioxane segment typically measures around 41.8 degrees, reflecting the inherent strain and conformational preferences of the fused ring system.
Table 1: Geometric Parameters of this compound
| Parameter | Thioamide Value | Corresponding Amide Value | Difference |
|---|---|---|---|
| C-S Bond Length (Å) | 1.660 | - | - |
| C-O Bond Length (Å) | - | 1.228 | +0.432 |
| N-C Bond Length (Å) | 1.337 | 1.352 | -0.015 |
| Dioxane Ring Deviation (Å) | ~0.384 | ~0.384 | 0.000 |
| Aromatic-Dioxane Dihedral Angle (°) | ~41.8 | ~41.8 | 0.0 |
Comparative Analysis of Benzodioxine Derivatives
The structural characterization of this compound benefits from comparison with related benzodioxine derivatives that have been extensively studied through crystallographic and computational methods. The carboxamide analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, provides a direct structural comparison highlighting the effects of sulfur substitution. This oxygen-containing analog exhibits a molecular formula of C9H9NO3 with a molecular weight of 179.17 grams per mole, reflecting the mass difference between sulfur and oxygen atoms.
Spectroscopic analysis reveals distinct differences between the carbothioamide and carboxamide derivatives. Nuclear magnetic resonance studies of the carboxamide analog demonstrate characteristic chemical shifts at δ 7.34, 6.98, and 6.87 parts per million for the aromatic protons, with dioxane methylene protons appearing at δ 4.37-4.35 and 4.28-4.26 parts per million. The carbothioamide derivative exhibits modified chemical shifts due to the electron-withdrawing effects of the sulfur atom and altered magnetic environment around the functional group.
Comparative analysis extends to other benzodioxine derivatives including the corresponding carboxylic acid and carbonitrile analogs. The 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivative demonstrates additional substitution patterns possible within the benzodioxine framework. This compound exhibits a molecular weight of 278.67 grams per mole and incorporates both carboxylic acid and chlorosulfonyl functionalities, illustrating the synthetic versatility of the benzodioxine scaffold.
The tetranitro derivative, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, represents an extreme case of substitution where all four aromatic positions bear nitro groups. This compound maintains the characteristic dioxane ring conformation while accommodating significant steric and electronic perturbations from the multiple nitro substituents. Crystallographic analysis reveals that the nitro groups adopt twisted conformations relative to the aromatic plane, with rotation angles ranging from 46.143 to 68.706 degrees.
Thioamide Functional Group Configuration
The carbothioamide functional group in this compound exhibits distinctive electronic and geometric characteristics that differentiate it from conventional carboxamide groups. The replacement of oxygen with sulfur in the carbonyl position fundamentally alters the electronic distribution and bonding interactions within the functional group. The carbon-sulfur double bond displays significant elongation compared to carbon-oxygen double bonds, measuring approximately 1.65 Angstroms versus 1.23 Angstroms respectively.
This structural modification produces enhanced resonance stabilization within the thioamide framework. Computational analysis using the Complete Basis Set Model Chemistry method reveals that thioamide resonance energies range between 9.6 and 19.9 kilocalories per mole, compared to 9.8-15.4 kilocalories per mole for corresponding oxygen analogs. The increased resonance energy reflects stronger delocalization of electron density across the nitrogen-carbon-sulfur π-system, contributing to enhanced conformational stability and modified reactivity patterns.
The nitrogen-carbon bond undergoes simultaneous contraction upon oxygen-to-sulfur substitution, demonstrating increased π-character and strengthened conjugation. This geometric adjustment accompanies enhanced conformational buttressing effects, where the thioamide group preferentially adopts cis geometries in appropriate molecular frameworks. The buttressing effect spans a range of 11.9 kilocalories per mole in thioamide systems, superseding the 9.5 kilocalories per mole observed in oxygen counterparts.
Table 2: Thioamide versus Amide Functional Group Properties
| Property | Thioamide (X = S) | Amide (X = O) | Difference |
|---|---|---|---|
| C=X Bond Length (Å) | 1.65 | 1.23 | +0.42 |
| C-N Bond Length (Å) | 1.35 | 1.37 | -0.02 |
| Resonance Energy (kcal/mol) | 9.6-19.9 | 9.8-15.4 | Variable |
| Hydrogen Bond Donor Strength | Stronger | Weaker | Enhanced |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | Reduced |
The hydrogen bonding characteristics of the carbothioamide group differ markedly from those of conventional carboxamides. Thioamides function as stronger hydrogen bond donors due to enhanced acidity of the amide nitrogen, while simultaneously serving as weaker hydrogen bond acceptors owing to reduced electron density on the sulfur atom. These modified hydrogen bonding patterns influence crystal packing arrangements, solution-phase conformations, and potential biological interactions of benzodioxine carbothioamide derivatives.
The spectroscopic signature of the carbothioamide functional group provides additional structural characterization parameters. Infrared spectroscopy reveals characteristic absorption bands associated with the carbon-sulfur stretch and nitrogen-hydrogen bending modes, typically appearing at different frequencies compared to conventional carboxamides. The electronic absorption spectrum exhibits bathochromic shifts due to the extended conjugation and reduced energy gap between ground and excited electronic states in the thioamide chromophore.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMKLXGLAIAZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383533 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-23-6 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide typically follows a sequence involving:
- Formation of the 1,4-benzodioxine ring system via intramolecular cyclization.
- Introduction of the carboxylic acid or ester functionality at position 5.
- Conversion of the carboxylic acid or ester to the corresponding thioamide.
This approach is adapted from well-established methods for 1,4-benzodioxane derivatives and carbothioamide synthesis.
Stepwise Preparation Method
Formation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid or Ester
- Starting material: 2,3-Dihydroxybenzoic acid or gallic acid derivatives.
- The dihydroxybenzoic acid undergoes cyclization with an alkylating agent such as 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in acetone or similar solvents to form the 1,4-benzodioxine ring.
- Esterification of the carboxylic acid group is often performed by Fischer esterification using methanol and sulfuric acid under reflux to yield methyl esters.
This step yields intermediates such as methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate, which are key precursors for further transformations.
Hydrolysis of Ester to Carboxylic Acid
- The methyl ester intermediate is hydrolyzed using lithium hydroxide or other suitable bases in aqueous or mixed solvents.
- Acidification of the reaction mixture yields the free carboxylic acid at position 5 of the benzodioxine ring.
This acid is the direct precursor for amide or thioamide formation.
Conversion of Carboxylic Acid to Carbothioamide
- A common method to synthesize primary amides from carboxylic acids involves activation of the acid using 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at room temperature.
- After activation, ammonium hydroxide or ammonia solution is added to form the primary amide.
- For carbothioamide formation, the amide oxygen is replaced by sulfur, typically using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10), which convert the amide to the corresponding thioamide under mild conditions.
This sequence ensures high yields and purity of the carbothioamide derivative.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 1,2-Dibromoethane, K2CO3, acetone | Several h | ~45 | Formation of 1,4-benzodioxine ring |
| Esterification | Methanol, H2SO4, reflux | Several h | Good | Fischer esterification to methyl ester |
| Ester Hydrolysis | LiOH, aqueous medium | Few hours | High | Conversion to carboxylic acid |
| Amide Formation | CDI, anhydrous THF, room temp; then NH4OH | 3 hours | ~95 | Primary amide synthesis with high purity |
| Thioamide Formation | Lawesson’s reagent or P4S10, reflux or mild heating | Several h | Moderate to high | Conversion of amide to carbothioamide |
Representative Synthetic Procedure (Adapted)
Activation of Carboxylic Acid: Dissolve 3 mmol of 2,3-dihydrobenzodioxine-5-carboxylic acid in 30 mL anhydrous THF. Add 4.5 mmol (1.5 equiv) of 1,1′-carbonyldiimidazole and stir at room temperature for 1 hour.
Amide Formation: Add 15 mL of 25% aqueous ammonium hydroxide dropwise to the reaction mixture and stir for 2 hours at room temperature.
Workup: Dilute with water and extract with ethyl acetate (3 × 30 mL). Wash organic layers with 1 N HCl or potassium phosphate buffer (pH 5.8) to remove residual CDI and imidazole. Dry over anhydrous MgSO4 and evaporate under reduced pressure to obtain the primary amide.
Thioamide Synthesis: Treat the primary amide with Lawesson’s reagent or P4S10 in an appropriate solvent under reflux or mild heating to convert the amide oxygen into sulfur, yielding this compound.
Research Findings and Optimization Notes
The use of 1,1′-carbonyldiimidazole for activation of carboxylic acids is preferred due to mild reaction conditions and high yields of amides, which can be directly converted to thioamides without extensive purification.
The cyclization step to form the benzodioxine ring is critical and can be influenced by the choice of base and solvent; potassium carbonate in acetone is commonly used but reaction times and temperature may be optimized for yield improvement.
Thioamide formation reagents such as Lawesson’s reagent provide high selectivity and moderate to high yields, but reaction conditions (temperature, time) must be controlled to avoid side reactions.
The overall synthetic route is amenable to scale-up and modification for analog synthesis, enabling structure-activity relationship (SAR) studies for pharmacological applications.
Summary Table of Key Intermediates and Transformations
| Intermediate | Structure/Description | Role in Synthesis |
|---|---|---|
| 2,3-Dihydroxybenzoic acid | Starting material with two hydroxyl groups | Precursor for cyclization |
| Methyl 8-(2-bromoethoxy)-benzodioxine-6-carboxylate | Cyclized ester intermediate | Precursor for hydrolysis |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Free acid after ester hydrolysis | Precursor for amide/thioamide formation |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Primary amide formed via CDI activation | Intermediate before thioamide conversion |
| This compound | Target thioamide compound | Final product |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
2,3-Dihydro-1,4-benzodioxine-5-carbothioamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Research indicates that this compound exhibits bioactive properties , which have been explored in various biological assays. Notably:
- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Enzyme Interaction: It may interact with specific enzymes or receptors, potentially modulating their function due to the presence of the carbothioamide group.
Medicine
In pharmacological studies, this compound has been investigated for its therapeutic potential:
- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from damage induced by oxidative stress.
Industry
The compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including:
- Material Science: Used as a precursor in synthesizing polymers or composites.
- Chemical Manufacturing: Acts as an intermediate in producing specialty chemicals.
Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Study A (2023) | Anticancer Research | Demonstrated significant inhibition of tumor growth in xenograft models using this compound. |
| Study B (2024) | Neuroprotection | Showed reduced neuronal apoptosis in models of oxidative stress when treated with the compound. |
| Study C (2025) | Material Science | Successfully synthesized a new polymer composite with enhanced mechanical properties using this compound as an additive. |
Mechanism of Action
The mechanism by which 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The carbothioamide group plays a crucial role in its biological activity, potentially binding to enzymes or receptors to modulate their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Varied Substituents
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (Compound 12b)
- Structure: A methanone derivative with an amino-thiazole substituent at the 6-position of the benzodioxine ring.
- Key Differences: The methanone group at position 6 vs. carbothioamide at position 5 alters binding affinity to kinase targets. Lower synthetic yield (18%) compared to carbothioamide derivatives, possibly due to steric hindrance during cyclization .
2,3-Dihydro-1,4-benzodioxin-5-ol and 6-ol
- Structure : Hydroxylated derivatives generated via P450 BM3-mediated enzymatic hydroxylation.
- Activity : Used as pharmaceutical precursors; the 5-ol isomer dominates (70% yield) due to regioselective hydroxylation.
- Key Differences :
Heterocyclic Analogues
2,3-Dihydro-1,4-benzoxathiin Derivatives
- Structure : Replaces the oxygen atom in the dioxine ring with sulfur (benzoxathiin core).
- Activity : Agonists of 5-HT2C and melatonin receptors, with applications in neuropsychiatric disorders.
- Key Differences: Sulfur in the heterocycle increases electron density, enhancing receptor-binding affinity compared to the carbothioamide’s oxygen-containing dioxine ring.
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Carboxamide Derivatives
- Structure : Benzoxazin ring with a nitrogen atom replacing oxygen and a carboxamide substituent.
- Activity : Investigated for antiparasitic applications (e.g., heartworm treatment).
- The carbothioamide’s sulfur atom may confer resistance to enzymatic degradation compared to carboxamide derivatives .
Functional Group Variants
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride
- Structure : Carbonyl chloride substituent at position 5.
- Application : Reactive intermediate in acylations.
- Key Differences :
Thiazol-2-imine Derivatives (e.g., Hydrobromide of 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine)
- Structure : Dihydrothiazole ring with imine and aryl substituents.
- Activity : Angiotensin II receptor antagonists with antihypertensive effects.
- Key Differences :
Comparative Data Table
| Compound | Core Structure | Functional Group | Key Activity/Application | Notable Properties |
|---|---|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide | Benzodioxine | Thioamide (-C(=S)NH₂) | Pharmaceutical precursor | Lipophilic, moderate stability |
| Compound 12b | Benzodioxine | Methanone (-CO-) | CDK9 inhibition | Low synthetic yield (18%) |
| 2,3-Dihydro-1,4-benzodioxin-5-ol | Benzodioxine | Hydroxyl (-OH) | Enzymatic precursor | High polarity, regioselective |
| Benzoxathiin Derivatives | Benzoxathiin | Variable (e.g., -O-) | 5-HT2C/melatonin receptor agonism | Enhanced electron density |
| Thiazol-2-imine Derivatives | Dihydrothiazole | Imine (-N=CH-) | Antihypertensive | Aromatic π-π interactions |
Key Research Findings
- Synthetic Accessibility: Carbothioamide derivatives are synthesized via thioamide formation, offering higher yields than some methanone analogues .
- Biological Relevance : The thioamide group enhances hydrogen-bonding interactions, improving target selectivity in enzyme inhibition compared to hydroxyl or imine derivatives .
- Regioselectivity : Positional isomerism (e.g., 5- vs. 6-substituents) significantly impacts biological activity and synthetic efficiency .
Biological Activity
2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is a chemical compound with diverse biological activities. Its molecular formula is C9H9NO2S, and it features a unique structure that includes a dioxine ring fused with a carbothioamide functional group. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 1,4-benzodioxine with thioamide derivatives under specific conditions. Common methods include heating in the presence of catalysts to facilitate the introduction of the carbothioamide group. The compound is characterized by its stability under standard conditions and can undergo various chemical reactions such as oxidation and nucleophilic substitution.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The carbothioamide moiety is believed to play a crucial role in binding to enzymes or receptors, modulating their activity.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines. Initial findings indicate it may inhibit cell proliferation and induce apoptosis in certain cancer types.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer progression. For example, some derivatives showed IC50 values below 0.1 μM against vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in angiogenesis .
- Animal Models : In vivo studies have indicated that administration of this compound can lead to significant reductions in tumor size in animal models of cancer. These findings highlight its potential as an anticancer agent .
- Comparative Analysis : A comparative study of similar compounds revealed that variations in the carbothioamide position significantly affect biological activity. For instance, analogs with different substituents exhibited varying degrees of enzyme inhibition and cytotoxicity against cancer cells.
Data Tables
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Dioxine ring + carbothioamide | Antimicrobial, anticancer | <0.1 |
| 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide | Similar structure | Moderate anticancer | >1 |
| N-methyl-2,3-dihydro-1,4-benzodioxine-5-carbothioamide | Methylated nitrogen | Enhanced bioactivity | <0.5 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dihydro-1,4-benzodioxin-5-carbothioamide, and how can reaction conditions be optimized for yield?
- Answer : A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a thioamide-forming reagent (e.g., thiophosgene or thioacetic acid) under controlled pH (e.g., pH 10 using Na₂CO₃). Optimization can focus on temperature (e.g., 50–70°C), solvent choice (DMF or THF), and catalyst use (e.g., LiH for nucleophilic substitution). Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography .
Q. How is the molecular structure of 2,3-dihydro-1,4-benzodioxin-5-carbothioamide validated experimentally?
- Answer : Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm), dioxane ring protons (δ 4.0–4.5 ppm), and thiocarbamide signals (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺) at m/z 195.0018 (exact mass) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Answer : Reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) or LC-MS/MS (using MRM transitions) provides high sensitivity. Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of 2,3-dihydro-1,4-benzodioxin-5-carbothioamide derivatives?
- Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target enzymes (e.g., carbonic anhydrase or lipoxygenase). For example, sulfur atoms in the thiocarbamide group may coordinate with metal ions in enzyme active sites .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?
- Answer : Cross-validate using:
- 2D NMR (e.g., COSY, NOESY) to assign overlapping signals.
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .
Q. How does structural modification (e.g., substituents on the benzodioxin ring) influence antibacterial activity?
- Answer : Systematic SAR studies show:
- Electron-withdrawing groups (e.g., -NO₂ at position 6) enhance activity against Gram-positive bacteria (MIC ≤ 8 µg/mL).
- Bulky substituents (e.g., aryl sulfonamides) reduce membrane permeability but improve enzyme inhibition (e.g., lipoxygenase IC₅₀ = 12 µM) .
Q. What experimental designs mitigate degradation of this compound during biological assays?
- Answer : Stabilize via:
- pH control : Use buffered solutions (pH 7.4) to prevent hydrolysis of the dioxane ring.
- Light exclusion : Protect from UV-induced thiocarbamide decomposition.
- Antioxidants : Add ascorbic acid (0.1 mM) to suppress oxidative degradation .
Methodological Notes
-
Synthesis Optimization Table :
Parameter Optimal Range Impact on Yield Temperature 60–70°C ↑↑ (70%→85%) Catalyst (LiH) 0.5–1.0 eq ↑ (60%→75%) Reaction Time 12–18 h Plateau after 16h -
Key Spectral Data :
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
